(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one with an appropriate aldehyde, followed by cyclization with a hydrazine derivative to form the pyrazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy or methylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of inflammatory mediators or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({3-[4-(Methoxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-({3-[4-(Ethoxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its allyloxy group, for example, provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
623940-50-1 |
---|---|
Molecular Formula |
C31H27N3O2S2 |
Molecular Weight |
537.7 g/mol |
IUPAC Name |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H27N3O2S2/c1-4-16-36-26-14-15-27(22(3)17-26)29-24(20-34(32-29)25-8-6-5-7-9-25)18-28-30(35)33(31(37)38-28)19-23-12-10-21(2)11-13-23/h4-15,17-18,20H,1,16,19H2,2-3H3/b28-18- |
InChI Key |
XUIRDAHWZHZVJP-VEILYXNESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=C(C=C(C=C4)OCC=C)C)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=C(C=C(C=C4)OCC=C)C)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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